molecular formula C14H23Cl2NO2 B076066 Bupranolol hydrochloride CAS No. 15148-80-8

Bupranolol hydrochloride

Cat. No. B076066
CAS RN: 15148-80-8
M. Wt: 308.2 g/mol
InChI Key: WJUUZHQWGKSLIJ-UHFFFAOYSA-N
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Description

Bupranolol is a non-selective beta blocker without intrinsic sympathomimetic activity (ISA), but with strong membrane stabilizing activity . Its potency is similar to propranolol . It can be used to treat hypertension and tachycardia .


Synthesis Analysis

Bupranolol, its hydrochloride, and their precursors were prepared in racemic and single-enantiomer forms . The main metabolite is carboxybupranolol, 4-chloro-3- [3- (1,1-dimethylethylamino)-2-hydroxy-propyloxy]benzoic acid .


Molecular Structure Analysis

The molecular formula of Bupranolol is C14H22ClNO2 . The molecular weight is 271.78 g/mol . The molecular formula of Bupranolol hydrochloride is C14H23Cl2NO2 . The molecular weight is 308.2 g/mol .


Chemical Reactions Analysis

Bupranolol is quickly and completely absorbed from the gut . Over 90% undergo first-pass metabolism . The main metabolite is carboxybupranolol, 4-chloro-3- [3- (1,1-dimethyle

Scientific Research Applications

  • Crystal Structure Analysis : A study by Gadret et al. (1975) investigated the crystal structure of Bupranolol hydrochloride, finding it crystallizes in the orthorhombic system. This provides insight into the physical chemistry of the compound (Gadret, Goursolle, Leger, & Colleter, 1975).

  • Intranasal Delivery System : Mishra, Sankar, and Mishra (2011) developed intranasal polymer-based solutions for systemic delivery of Bupranolol hydrochloride, aimed at improving its bioavailability by bypassing hepatic first-pass metabolism (Mishra, Sankar, & Mishra, 2011).

  • Antimicrobial Activity : A study by Takahashi, Murota, and Sutoh (1983) revealed that Bupranolol hydrochloride has antimicrobial activity, specifically inhibiting the growth of Bacillus subtilis, Staphylococcus aureus, and Escherichia coli (Takahashi, Murota, & Sutoh, 1983).

  • Transdermal Delivery and Complexation : Babu and Pandit (2004) examined the use of cyclodextrins to enhance the solubility and skin penetration of Bupranolol, showing potential for transdermal delivery systems (Babu & Pandit, 2004).

  • Interaction with Myocardial β-Adrenoceptors : Wächter et al. (1980) provided evidence that (+)-bupranolol interacts directly with myocardial β-adrenoceptors, emphasizing its pharmacological significance (Wächter, Münch, Lemoine, & Kaumann, 1980).

  • Metabolic Fate in Different Species : A study on the metabolic fate of 14C-bupranolol in humans, dogs, and monkeys by Waller et al. (1982) detailed its absorption, plasma levels, and excretion patterns, contributing to our understanding of its pharmacokinetics across species (Waller et al., 1982).

properties

IUPAC Name

1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2.ClH/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4;/h5-7,11,16-17H,8-9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUUZHQWGKSLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904544
Record name Bupranolol hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID50904544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bupranolol hydrochloride

CAS RN

15148-80-8, 23284-25-5
Record name 2-Propanol, 1-(2-chloro-5-methylphenoxy)-3-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15148-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupranolol hydrochloride [JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bupranolol hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-butylamino)-1-[(6-chloro-m-tolyl)oxy]propan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BUPRANOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTC2G3GDPL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

11.0 g (0.016 mole) 1,3-dipalmitin-succinic acid monoester-acylchloride are dissolved in 350 ml chloroform, cooled to 5° and 1.6 g dry pyridine added. Subsequently, a suspension of 6.2 g bupranolol--HCl in dry chloroform is added in drops over one hour at 5°. The reaction mixture is then further processed for 48 hours under reflux and the exclusion of water at room temperature. The chloroform solution is then washed with 0.1N HCl and water, dried over MgSO4 and evaporated. The rubber-like product obtained in this manner is purified by means of column chromatography. The product may optionally be further processed as in Example 1.
[Compound]
Name
1,3-dipalmitin succinic acid monoester-acylchloride
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bupranolol hydrochloride
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Citations

For This Compound
222
Citations
B Mishra, C Sankar, M Mishra - Journal of drug targeting, 2011 - Taylor & Francis
The present study was aimed at developing intranasal polymer based solutions as alternative route for systemic delivery of Bupranolol hydrochloride (BPH). It is a potent β-blocker drug …
Number of citations: 11 www.tandfonline.com
AA Bredikhin, ZA Bredikhina, AV Kurenkov… - Journal of Molecular …, 2018 - Elsevier
… chloride yields the hydrochloride salt, (S)-Bupranolol hydrochloride (S)-1·HCl: Yield 0.313 g, … rac-Bupranolol hydrochloride, rac-1·HCl was obtained analogously from rac-1 as described …
Number of citations: 3 www.sciencedirect.com
AR Waller, LF Chasseaud, R Bonn, T Taylor… - Drug Metabolism and …, 1982 - Citeseer
An oral dose of 14C-bupranolol hydrochloride was well absorbed by humans (100 mg), dogs (1 mg/kg), and rhesus monkeys(1 mg/kg). These species excreted 87.8 and 3.5%, 81. 1 …
Number of citations: 12 citeseerx.ist.psu.edu
N Takahashi, H Murota, I Sutoh - Ophthalmic research, 1983 - karger.com
… Topical applica tion of 1% bupranolol hydrochloride has resulted in severe corneal … In this study, only bupranolol hydrochloride showed antimi crobial effects with a MIC of 0.1% …
Number of citations: 7 karger.com
N Takahashi - Graefe's archive for clinical and experimental …, 1983 - Springer
… As a base, pure bupranolol hydrochloride induced an evident time-dependent cytotoxicity in this study (Tables 6-9). However, the cell population did recover entirely from the damage …
Number of citations: 34 link.springer.com
M Takase, S Komuro, H Nanba, M Araie - 1978 - pascal-francis.inist.fr
EFFECTS OF TOPICAL BUPRANOLOL HYDROCHLORIDE ON THE INTRAOCULAR PRESSURE … EFFECTS OF TOPICAL BUPRANOLOL HYDROCHLORIDE ON THE …
Number of citations: 12 pascal-francis.inist.fr
T Tamura, E Osada, K Ueno - Nippon Ganka Gakkai Zasshi, 1978 - europepmc.org
[Effect of bupranolol hydrochloride (KL 255) on cyclic AMP level of aqueous humor, iris and ciliary body of albino rabbit (author's transl)]. - Abstract - Europe PMC … [Effect of …
Number of citations: 6 europepmc.org
LM Walmsley, RR Brodie, LF Chasseaud - Journal of Chromatography B …, 1984 - Elsevier
… tubes and the volume adjusted to 0.5 ml with control plasma; the samples were spiked with internal standard (30 ~1, containing 300 ng deschlorocarboxybupranolol hydrochloride). The …
Number of citations: 1 www.sciencedirect.com
RR Kaiser - 1990 - research-collection.ethz.ch
Gegenstand dieser Arbeit war die Entwicklung eines neuen okularen Drug Delivery Systems. Als Modellarzneistoff diente Bupranolol HCl, das sowohl beim Tier als auch beim …
Number of citations: 0 www.research-collection.ethz.ch
H Salomies - Acta Pharm. Fenn, 1989 - hero.epa.gov
IPA COPYRIGHT: ASHP Sotalol hydrochloride (I), bupranolol hydrochloride (II) and bupranolol glycol (III) were oxidized with N-bromosuccinimide and studied using spectrometry. While …
Number of citations: 2 hero.epa.gov

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